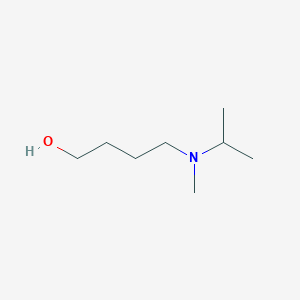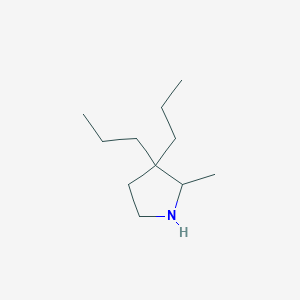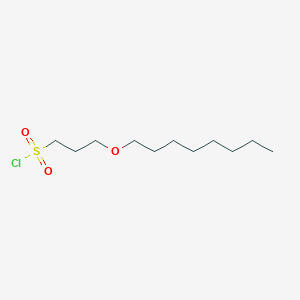![molecular formula C14H16N2 B13616960 4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile](/img/structure/B13616960.png)
4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({7-Azabicyclo[221]heptan-7-yl}methyl)benzonitrile is a chemical compound characterized by a bicyclic structure containing a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the palladium-catalyzed reaction suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzonitrile moiety, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with unique properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecule. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
7-Azabicyclo[2.2.1]heptane (7-azanorbornane): Found in epibatidine, a potent acetylcholine nicotinic receptor agonist.
Tropane Alkaloids: Compounds like cocaine and atropine, which also contain bicyclic structures with nitrogen atoms.
Uniqueness
4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile is unique due to its specific combination of a bicyclic structure with a benzonitrile moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H16N2 |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
4-(7-azabicyclo[2.2.1]heptan-7-ylmethyl)benzonitrile |
InChI |
InChI=1S/C14H16N2/c15-9-11-1-3-12(4-2-11)10-16-13-5-6-14(16)8-7-13/h1-4,13-14H,5-8,10H2 |
Clave InChI |
JYENYGJCSJSPMJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC1N2CC3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






methoxy]carbonyl})amino}propanoic acid](/img/structure/B13616904.png)



![1-[2-(Methylsulfonyl)phenyl]ethanamine](/img/structure/B13616938.png)


![3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B13616953.png)
![N-[(dimethyl-1,3-oxazol-2-yl)methyl]hydroxylamine](/img/structure/B13616969.png)

